molecular formula C22H17N3O4S2 B11121255 3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11121255
M. Wt: 451.5 g/mol
InChI Key: JASSHDCKXWSDJW-LGMDPLHJSA-N
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Description

The compound 3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, including an allyl group, a methoxyphenoxy group, a pyrido[1,2-a]pyrimidinone core, and a thioxothiazolanone moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis. A general synthetic route may include:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone structure.

    Introduction of the Methoxyphenoxy Group: This can be achieved through nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidinone core.

    Formation of the Thioxothiazolanone Moiety: This step involves the reaction of a thioamide with a haloketone to form the thioxothiazolanone ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The thioxothiazolanone moiety can undergo cyclization reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Cyclization: Acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one:

    Medicinal Chemistry: This compound may serve as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific properties.

    Biological Studies: It can be used to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context in which the compound is studied. For example, it may inhibit a particular enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one: can be compared with similar compounds such as:

    Thiazolidinones: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.

    Pyrido[1,2-a]pyrimidinones: These compounds have a similar core structure but may lack the thioxothiazolanone moiety, affecting their reactivity and applications.

    Methoxyphenoxy Derivatives: Compounds with the methoxyphenoxy group can have different core structures, influencing their chemical and biological properties.

The uniqueness of This compound lies in its combination of these structural elements, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H17N3O4S2

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-14-19(29-16-9-5-4-8-15(16)28-2)23-18-10-6-7-12-24(18)20(14)26/h3-10,12-13H,1,11H2,2H3/b17-13-

InChI Key

JASSHDCKXWSDJW-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

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